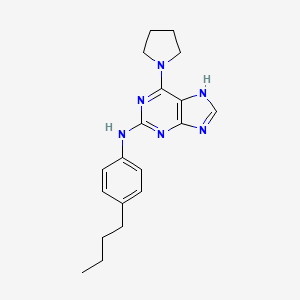

N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-6-pyrrolidin-1-yl-7H-purin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6/c1-2-3-6-14-7-9-15(10-8-14)22-19-23-17-16(20-13-21-17)18(24-19)25-11-4-5-12-25/h7-10,13H,2-6,11-12H2,1H3,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQHBUIEBZNQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)N4CCCC4)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine is a synthetic compound that belongs to the purine derivative class. Its structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 284.36 g/mol. The compound features a purine base, which is known for its role in various biological processes.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | 3.125 - 100 |

| Candida albicans | 16.69 - 78.23 |

Anticancer Activity

This compound has been studied for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Adenosine Receptors : Similar purine derivatives have shown affinity for adenosine receptors, which play critical roles in cellular signaling and can influence tumor growth and metastasis.

- Histone Methyltransferases : The compound may also act as an inhibitor of histone methyltransferases, enzymes involved in epigenetic regulation that are often dysregulated in cancer .

Study on Antimicrobial Efficacy

A study conducted on pyrrolidine derivatives, including this compound, highlighted their effectiveness against resistant bacterial strains. The results indicated a promising antibacterial profile, particularly against multi-drug resistant strains .

Study on Cancer Cell Lines

In another study, this compound was tested against various cancer cell lines (e.g., HeLa and MCF7). The compound exhibited significant cytotoxicity with IC50 values suggesting effective inhibition of cell growth at low concentrations .

Comparison with Similar Compounds

Key Structural Features :

- 6-position : The pyrrolidin-1-yl substituent offers conformational flexibility and basicity, which may influence solubility and target engagement.

- N9 position : The unsubstituted 9H configuration distinguishes it from N9-alkylated analogs (e.g., 9-butyl or 9-hexyl derivatives), which are common in antitumor agents .

Comparison with Similar Compounds

Purine derivatives are extensively modified to optimize pharmacological properties. Below, “N-(4-butylphenyl)-6-(pyrrolidin-1-yl)-9H-purin-2-amine” is compared with structurally related compounds in terms of substituents, biological activity, and physicochemical properties.

Structural and Functional Analogues

*Calculated molecular weight based on formula C19H24N6.

Key Observations:

Substituent Diversity at 6-Position: The target compound’s pyrrolidin-1-yl group contrasts with trifluoromethoxy phenyl (4f), cyclohexylmethoxy (NU6300), and morpholino () groups. Pyrrolidine’s smaller size and basicity may favor different binding interactions compared to bulkier or electron-withdrawing substituents .

Impact of N9 Substitution :

- Compounds like 4f and 4g feature N9-alkyl chains (hexyl, butyl), which enhance lipophilicity and membrane permeability, critical for antitumor activity . The target compound’s unsubstituted N9 position may limit cellular uptake compared to these analogs.

Biological Activity: NU6300 and NU6155 () demonstrate nanomolar CDK2 inhibition via covalent binding, highlighting the importance of vinyl sulfone or methylsulfonyl groups at the 4-position. The target compound lacks these electrophilic moieties, suggesting non-covalent or weaker inhibition . 4f–4k () show antitumor activity as Smoothened antagonists, with trifluoromethoxy groups contributing to potency. The target’s pyrrolidine may offer alternative binding modes but requires empirical validation .

Physicochemical Properties

- Melting Points: Alkyl-substituted analogs (e.g., 4f: 84–86°C, 4g: 88–89°C) exhibit higher melting points than halogenated or morpholino derivatives, likely due to stronger intermolecular forces .

- Molecular Weight : The target compound (~348 g/mol) falls within the typical range for purine-based drug candidates, balancing bioavailability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.